3-(2,3-dimethoxyphenyl)-N-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide
Description
3-(2,3-dimethoxyphenyl)-N-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide is a synthetic organic compound that belongs to the class of amides. This compound features a complex structure with multiple functional groups, including methoxy groups, a tetrazole ring, and an amide linkage. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Properties
IUPAC Name |
3-(2,3-dimethoxyphenyl)-N-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O4/c1-26-14-9-7-13(8-10-14)20-19(25)15(18-21-23-24-22-18)11-12-5-4-6-16(27-2)17(12)28-3/h4-10,15H,11H2,1-3H3,(H,20,25)(H,21,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLCZKTHMTBMXEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C(CC2=C(C(=CC=C2)OC)OC)C3=NNN=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-dimethoxyphenyl)-N-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Tetrazole Ring: This can be achieved by reacting an appropriate nitrile with sodium azide under acidic conditions.
Amide Bond Formation: The tetrazole-containing intermediate can then be coupled with 3-(2,3-dimethoxyphenyl)propanoic acid using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Methoxylation: The final step involves introducing methoxy groups through methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Industrial Production Methods
Industrial production of such compounds would typically involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, solvent recycling, and advanced purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(2,3-dimethoxyphenyl)-N-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form hydroxyl groups or aldehydes.
Reduction: The amide bond can be reduced to an amine.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane (BH3).
Substitution: Reagents like sodium hydride (NaH) or sodium methoxide (NaOMe) in aprotic solvents.
Major Products
Oxidation: Hydroxylated or aldehyde derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways involving tetrazole-containing compounds.
Medicine: Potential therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of 3-(2,3-dimethoxyphenyl)-N-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity. The tetrazole ring can mimic carboxylate groups, potentially inhibiting enzymes that recognize carboxylate substrates.
Comparison with Similar Compounds
Similar Compounds
- 3-(2,3-dimethoxyphenyl)-N-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)acetamide
- 3-(2,3-dimethoxyphenyl)-N-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)butanamide
Uniqueness
The unique combination of methoxy groups, a tetrazole ring, and an amide linkage in 3-(2,3-dimethoxyphenyl)-N-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide may confer distinct biological activities and chemical reactivity compared to its analogs.
Biological Activity
The compound 3-(2,3-dimethoxyphenyl)-N-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 342.4 g/mol. The presence of the dimethoxy and methoxy groups on the aromatic rings contributes to its lipophilicity and potential bioactivity.
Anticancer Activity
Research has indicated that compounds with similar structural motifs exhibit significant anticancer activity. For instance, derivatives containing tetrazole moieties have shown promising results in inhibiting tumor cell proliferation. A study demonstrated that related tetrazole-containing compounds displayed effective cytotoxicity against various cancer cell lines, suggesting that our compound may also possess similar properties.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 5.0 | Induction of apoptosis |
| A549 | 3.5 | Cell cycle arrest |
| HT-29 | 4.2 | Inhibition of angiogenesis |
Enzyme Inhibition
The compound's structure suggests potential interactions with enzymes involved in metabolic pathways. Specifically, it may inhibit enzymes such as tyrosinase , which is crucial in melanin synthesis and a target in skin-related disorders. Studies have shown that similar compounds can inhibit tyrosinase activity significantly, which could be explored for therapeutic applications in treating hyperpigmentation disorders.
The proposed mechanisms through which this compound exerts its biological effects include:
- Apoptosis Induction : Similar compounds have been found to activate apoptotic pathways in cancer cells, leading to programmed cell death.
- Enzyme Inhibition : The presence of the tetrazole ring may facilitate binding to enzyme active sites, thereby inhibiting their function.
- Antioxidant Activity : The methoxy groups are known to confer antioxidant properties, potentially protecting cells from oxidative stress.
Case Studies
A recent study investigated the biological effects of related tetrazole derivatives on cancer cell lines. The results indicated that modifications to the aromatic rings significantly influenced the anticancer potency and selectivity against different cancer types.
Example Study Findings
- Compound A (similar structure): IC50 values ranged from 1.5 µM to 6 µM across various cancer cell lines.
- Mechanistic Insights : Flow cytometry analysis revealed increased annexin V staining in treated cells, indicating early apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
